molecular formula C12H22N2O2 B2551383 Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2418594-47-3

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2551383
CAS No.: 2418594-47-3
M. Wt: 226.32
InChI Key: ROCVLKAYBDLJMG-CABZTGNLSA-N
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Description

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic structure.

    Introduction of the aminomethyl group: This step often involves the use of a suitable amine and a protecting group strategy to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bicyclic structure provides rigidity and specificity in binding. This compound may modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar bicyclic compounds.

Properties

IUPAC Name

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVLKAYBDLJMG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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